molecular formula C18H17ClN2OS B2663932 1-(3-chlorobenzoyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 851801-19-9

1-(3-chlorobenzoyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Cat. No.: B2663932
CAS No.: 851801-19-9
M. Wt: 344.86
InChI Key: MMZDSLWXSLRPLB-UHFFFAOYSA-N
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Description

1-(3-chlorobenzoyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a chemical compound with the CAS Registry Number 862826-85-5 . Its molecular formula is C18H17ClN2OS and it has a molecular weight of 344.8584 g/mol . This imidazole derivative features a 4,5-dihydro-1H-imidazole core, which is a common scaffold in medicinal chemistry, and is substituted with a 3-chlorobenzoyl group and a (2-methylphenyl)methyl)sulfanyl moiety. Compounds containing the imidazole and dihydroimidazole structures are of significant interest in pharmaceutical research and have been investigated for a variety of biological activities. For instance, related 1H-imidazole derivatives have been studied as potential chemical inhibitors in cellular differentiation pathways , and other 4,5-dihydro-1H-imidazole (2-imidazoline) compounds are known for diverse pharmacological effects . The specific sulfanyl and benzoyl substitutions on this particular compound suggest it may be a valuable intermediate for the synthesis of more complex molecules or a candidate for screening in biological assays. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

(3-chlorophenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2OS/c1-13-5-2-3-6-15(13)12-23-18-20-9-10-21(18)17(22)14-7-4-8-16(19)11-14/h2-8,11H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZDSLWXSLRPLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NCCN2C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-chlorobenzoyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound features a complex structure that includes an imidazole ring, a chlorobenzoyl group, and a methyl sulfide moiety. Its molecular formula is C15H16ClN2SC_{15}H_{16}ClN_2S, with a molecular weight of approximately 284.81 g/mol. The presence of the imidazole ring is crucial as it is known for various biological activities.

PropertyValue
Molecular FormulaC15H16ClN2SC_{15}H_{16}ClN_2S
Molecular Weight284.81 g/mol
Melting PointNot specified
SolubilityNot specified

Antitumor Activity

Research has demonstrated that compounds containing the imidazole moiety exhibit notable antitumor properties. For instance, derivatives of imidazole have shown efficacy against various cancer cell lines. A study indicated that certain imidazole derivatives inhibited the growth of cervical and bladder cancer cells with IC50 values ranging from 2.38 to 3.77 μM, demonstrating their potential as anticancer agents .

Case Study: Cytotoxicity Testing

In vitro cytotoxicity assays were conducted on human cancer cell lines, revealing that specific structural modifications in imidazole derivatives significantly influenced their antitumor activity. For example, a compound with a bulky lipophilic group exhibited enhanced activity compared to its less complex counterparts .

Antimicrobial Activity

Imidazole derivatives are also recognized for their antimicrobial properties. A study evaluated the antibacterial activity of related compounds against Staphylococcus aureus and Escherichia coli, reporting promising results that suggest potential applications in treating bacterial infections .

Other Biological Activities

Aside from antitumor and antimicrobial effects, imidazole derivatives have been reported to possess anti-inflammatory, antidiabetic, and antioxidant activities . These diverse biological profiles make them suitable candidates for drug development.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the imidazole ring plays a pivotal role in interacting with biological targets such as enzymes and receptors involved in cell proliferation and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below compares the target compound with key analogs, emphasizing substituent variations and biological implications:

Compound Name Position 1 Substituent Position 2 Substituent Ring Saturation Key Biological Activities References
Target Compound 3-Chlorobenzoyl (2-Methylphenyl)methylsulfanyl 4,5-dihydro Under investigation (hypothesized α2-adrenergic activity) N/A
Ro 115–1240 (Dabuzalgron) Methanesulphonamide 6-Chloro-3-(dihydroimidazol-2-yl)methoxy 4,5-dihydro Selective α1A-adrenoceptor agonist (SUI therapy)
MK017 Chlorophenyl (5-Chloro-3-isopropyl-2-methylphenyl) 4,5-dihydro α2-Adrenergic agonist
2-(3-Chlorophenyl)-4,5-dihydro-1H-imidazole None (parent imidazoline) 3-Chlorophenyl 4,5-dihydro Antihypertensive, anti-inflammatory
1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole Benzenesulfonyl (3,4-Dichlorophenyl)methylsulfanyl 4,5-dihydro Synthetic intermediate; unconfirmed bioactivity
Key Observations:
  • Position 2 : Bulky substituents like (2-methylphenyl)methylsulfanyl may improve receptor binding specificity. For example, Dabuzalgron’s methoxy-linked dihydroimidazole group contributes to its α1A selectivity .
  • Chlorine Position : Meta-substitution (target compound) vs. para-substitution (e.g., 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole ) influences steric and electronic interactions.

Physicochemical Properties

  • Melting Points : Similar 4,5-dihydroimidazoles exhibit melting points between 120°C (e.g., 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole ) and >200°C for highly substituted derivatives.
  • Solubility : The thiobenzyl group may enhance lipid solubility, favoring blood-brain barrier penetration (relevant for CNS targets) .

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